molecular formula C27H25NO5 B6502691 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-58-4

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6502691
CAS No.: 929440-58-4
M. Wt: 443.5 g/mol
InChI Key: BEYYMDWGMJPJTR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused heterocyclic core structure. The compound features two distinct substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2-ethylphenyl group at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-17-7-5-6-8-22(17)28-14-20-23(33-16-28)12-10-19-26(29)21(15-32-27(19)20)18-9-11-24(30-2)25(13-18)31-3/h5-13,15H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYYMDWGMJPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde.

    Introduction of the oxazine ring: This step often involves the reaction of the chromene intermediate with an amine and a suitable aldehyde or ketone.

    Functional group modifications:

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Material Science: Due to its unique structure, this compound could be used in the development of new materials with specific optical or electronic properties.

    Chemical Biology: Researchers may use this compound to study biological pathways and molecular interactions, particularly those involving chromene and oxazine derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of alkyl groups on the benzyl moiety (R2) markedly affects melting points. For example, 6b (2-methylbenzyl) has a lower melting point (124–128°C) than 6d (4-methylbenzyl, 159–164°C), likely due to reduced molecular symmetry and packing efficiency .
  • Polar vs. Nonpolar Groups: The hydroxyl group in 4b (4-hydroxypentyl) lowers the melting point (109–110°C) compared to methyl-substituted analogs, possibly due to hydrogen bonding disrupting crystalline order .
  • Synthetic Yields : Electron-donating substituents (e.g., methylbenzyl in 6d) correlate with higher yields (70%), suggesting improved reaction stability or reduced steric hindrance during synthesis .

Electronic and Bioactive Implications

  • Methoxy vs. Hydroxy Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, enhancing lipophilicity compared to hydroxylated analogs (e.g., ). Hydroxyl groups in similar flavonoids exhibit stronger radical scavenging activity (e.g., IC₅₀ values <10 µg/mL), while methoxy groups may trade antioxidant potency for metabolic stability .
  • Ethylphenyl vs. Methylbenzyl : The 2-ethylphenyl group in the target compound introduces steric bulk compared to smaller methylbenzyl groups (e.g., 6b–6d). This could influence binding interactions in biological targets, such as enzyme active sites, though direct activity data are unavailable .

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